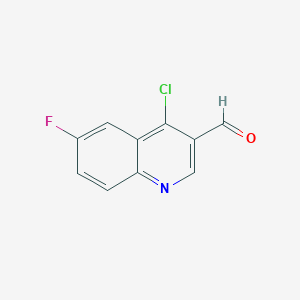
4-Chloro-6-fluoroquinoline-3-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-fluoroquinoline-3-carboxaldehyde is a chemical compound with the molecular formula C10H5ClFNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
准备方法
The synthesis of 4-Chloro-6-fluoroquinoline-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination and fluorination of quinoline derivatives. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the quinoline ring .
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include steps such as:
Chlorination: Introduction of chlorine atoms to the quinoline ring.
Fluorination: Substitution of hydrogen atoms with fluorine.
Formylation: Introduction of the aldehyde group at the 3-position of the quinoline ring.
化学反应分析
4-Chloro-6-fluoroquinoline-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
4-Chloro-6-fluoroquinoline-3-carboxaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting bacterial and viral infections.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study the interactions of quinoline derivatives with biological targets.
作用机制
The mechanism of action of 4-Chloro-6-fluoroquinoline-3-carboxaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to their inhibition .
相似化合物的比较
4-Chloro-6-fluoroquinoline-3-carboxaldehyde can be compared with other quinoline derivatives, such as:
- 4-Chloro-7-fluoroquinoline
- 4-Chloro-8-fluoroquinoline
- 3,4-Dichloro-6-fluoroquinoline
- 4-Chloro-5,8-difluoroquinoline
These compounds share similar structural features but differ in the position and number of halogen atoms.
属性
分子式 |
C10H5ClFNO |
|---|---|
分子量 |
209.60 g/mol |
IUPAC 名称 |
4-chloro-6-fluoroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H5ClFNO/c11-10-6(5-14)4-13-9-2-1-7(12)3-8(9)10/h1-5H |
InChI 键 |
JYRSGXBOJNBSBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


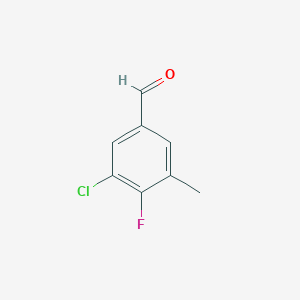
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)

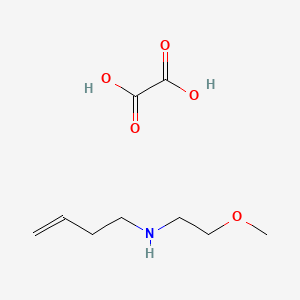

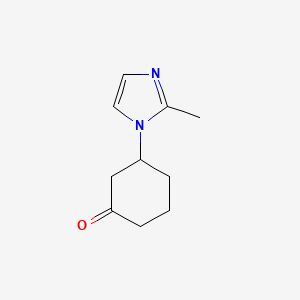
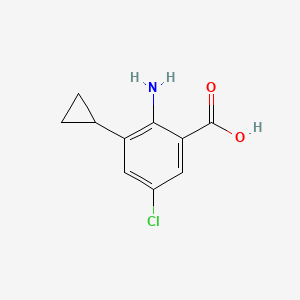
![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)

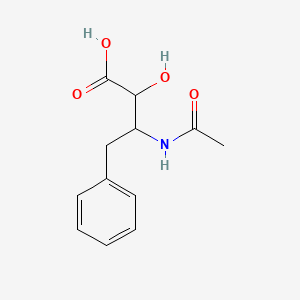
![2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one](/img/structure/B13914191.png)
